molecular formula C10H14N2O2 B8133149 Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate

Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate

Cat. No.: B8133149
M. Wt: 194.23 g/mol
InChI Key: YIDCXWARXKWUME-UHFFFAOYSA-N
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Description

Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate (CAS 1638983-34-2) is a high-purity chemical intermediate with the molecular formula C 10 H 14 N 2 O 2 and a molecular weight of 194.23 g/mol . This compound belongs to the pyrazole class of heterocycles, which are five-membered aromatic rings known for their significant versatility and broad applications in scientific research and drug discovery . Pyrazole derivatives are considered a pharmacologically important active scaffold and are found in a variety of therapeutic agents due to their diverse biological activities . The core structure serves as a key building block in medicinal chemistry for the synthesis of more complex molecules. Its specific structure, featuring a cyclobutyl substituent at the 3-position and an ester group at the 4-position, makes it a valuable precursor for further chemical modifications, such as hydrolysis to carboxylic acids or the formation of amide linkages . Researchers utilize this compound in the exploration of new pharmaceutical candidates, leveraging the pyrazole nucleus which is present in agents with documented anti-inflammatory, anticancer, antibacterial, and antifungal properties . The ester functional group is particularly useful for modulating the compound's physicochemical properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment. For comprehensive handling and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-6-11-12-9(8)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDCXWARXKWUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The carboxylate group is introduced through esterification with ethyl chloroformate under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

1. Medicinal Chemistry

  • Therapeutic Potential : Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, including enzymes and receptors involved in various diseases.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

2. Biological Studies

  • Anti-inflammatory Effects : In vivo studies have demonstrated that this compound can reduce inflammatory markers in animal models, suggesting its potential utility in treating inflammatory diseases.
  • Mechanism of Action : The interaction of the pyrazole ring with specific molecular targets can modulate enzymatic activity, leading to therapeutic effects.

3. Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of novel chemical entities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated potent activity against multiple pathogens, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using animal models. The administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Variations and Similarity Scores

The compound’s structural analogs vary in substituents at the 1-, 3-, and 4-positions of the pyrazole ring. Key analogs and their similarity scores (based on molecular descriptors) include:

Compound Name Substituents (Position) Similarity Score Reference
Ethyl 3-methyl-1H-pyrazole-4-carboxylate Methyl (3), Ethyl ester (4) 0.81
Ethyl 1-methyl-1H-pyrazole-4-carboxylate Methyl (1), Ethyl ester (4) 0.91
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl (3), Ethyl ester (4) 0.86
Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate 4-Chlorophenyl (1), Ethyl ester (4) N/A

Comparison :

  • Yields : Triazole hybrids (e.g., ) achieve moderate yields (~41%), while decarboxylative methods () report higher efficiencies (~97%) .
  • Catalysts : Ru-based systems () enable direct C–N bond formation, whereas Cu catalysts () are preferred for regioselective triazole formation.

Physicochemical Properties

Property Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate (Inferred) Ethyl 3-methyl-1H-pyrazole-4-carboxylate Ethyl 1-(3-cyanobenzyl)-3-azido-1H-pyrazole-4-carboxylate
Melting Point (°C) 120–160 (estimated) Not reported 115.9–161.2
Solubility Moderate in polar aprotic solvents Low in water Soluble in CH₂Cl₂, THF
Stability Stable under inert conditions Hygroscopic Sensitive to light and moisture

The cyclobutyl group may increase hydrophobicity compared to methyl analogs, influencing solubility and crystallization behavior .

Spectral and Analytical Data

  • ¹H NMR : Pyrazole protons in analogs (e.g., ) resonate at δ 7.5–8.5 ppm, with ester groups (δ 4.1–4.3 ppm for –OCH₂CH₃) .
  • IR : Strong ester C=O stretches (~1694 cm⁻¹) and azide peaks (~2119 cm⁻¹) in triazole hybrids .
  • MS : Molecular ion peaks (e.g., m/z 296 for ) confirm molecular weights .

Biological Activity

Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclobutyl substituent and a carboxylate functional group. This unique structure contributes to its reactivity and biological properties. The molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 182.23 g/mol .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μmol/mL
Escherichia coli0.038 μmol/mL
Pseudomonas aeruginosa0.067 μmol/mL
Candida albicans0.020 μmol/mL

These results indicate that the compound exhibits comparable or superior activity to traditional antibiotics like ampicillin .

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. It is believed to inhibit specific inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation .

The biological activity of this compound is attributed to its interaction with various molecular targets. The pyrazole ring can modulate enzyme activity and receptor interactions, while the cyclobutyl group may enhance binding affinity and specificity. This compound's mechanism involves:

  • Inhibition of Enzymes : Targeting enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : Affecting cellular signaling pathways that regulate immune responses .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound exhibited potent activity against multiple pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects were assessed using animal models of inflammation. Administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties:

Compound Name Key Features Biological Activity
Ethyl 1H-pyrazole-4-carboxylateLacks cyclobutyl groupModerate antimicrobial activity
Ethyl 5-amino-1H-pyrazole-4-carboxylateContains amino groupEnhanced anti-inflammatory effects
Ethyl 5-hydroxy-1H-pyrazole-4-carboxylateHydroxyl group increases solubilityVariable antimicrobial effects

The presence of the cyclobutyl group in this compound is believed to enhance its reactivity and biological interactions compared to other derivatives .

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield Optimization Tips
CyclocondensationEthanol, 80°C, 12hUse anhydrous conditions to avoid hydrolysis of intermediates
CarboxylationDMF-DMA, 60°C, 6hMonitor by TLC for esterification completion

Advanced: How can regioselectivity issues during cyclobutyl group installation be mitigated?

Methodological Answer:
Regioselectivity challenges arise due to competing N-alkylation vs. C-alkylation. Strategies include:

  • Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at specific pyrazole positions to guide cyclobutyl attachment .
  • Metal-Catalyzed Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclobutyl boronic esters for precise C–H functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation, while non-polar solvents (e.g., toluene) may shift selectivity toward C-alkylation .

Reference Case : In triazenylpyrazole syntheses, trifluoroacetic acid and azidosilanes were critical for regioselective azide introduction, a method adaptable to cyclobutyl functionalization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify pyrazole protons (δ 7.5–8.5 ppm) and cyclobutyl CH₂ groups (δ 1.5–2.5 ppm). Use DEPT-135 to distinguish CH/CH₃ groups .
    • ¹³C NMR : Confirm ester carbonyl (δ ~162 ppm) and pyrazole carbons (δ ~140–150 ppm) .
  • IR : Look for ester C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • MS : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) with <5 ppm error .

Data Interpretation Tip : Compare with analogous compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) to resolve overlapping signals .

Advanced: How can computational modeling predict reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize the ground-state geometry (e.g., using Gaussian 16) to locate electrophilic sites. The cyclobutyl group’s ring strain may enhance reactivity at the pyrazole C-3 position .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions prone to nucleophilic attack .
  • Docking Studies : Simulate interactions with enzymes (e.g., kinases) to guide functionalization for bioactivity .

Validation : Cross-check predicted reactivity with experimental kinetic data (e.g., Hammett plots) .

Basic: What crystallization protocols yield high-quality crystals for X-ray studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation. Avoid protic solvents that may disrupt hydrogen bonding .
  • SHELX Refinement : Employ SHELXL for structure solution and refinement. Key steps include:
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals .
    • TWIN Commands : Apply for handling twinned crystals, common in strained cyclobutyl systems .

Case Study : Ethyl 3-(4-butyl-triazolyl)pyrazole-4-carboxylate was resolved via SHELXL, with R-factor <0.05 after iterative refinement .

Advanced: How to resolve contradictory NMR data in substituted analogs?

Methodological Answer:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons. For example, HMBC correlations between cyclobutyl CH₂ and pyrazole C-3 confirm connectivity .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclobutyl) causing signal broadening .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon environments .

Example : In ethyl 3-azido-pyrazole derivatives, NOESY confirmed spatial proximity between azide and benzyl groups, resolving regiochemistry .

Basic: What safety protocols are essential when handling reactive intermediates?

Methodological Answer:

  • Hazard Mitigation :
    • Use gloveboxes for azide or trifluoroacetic acid reactions (prevents inhalation/contact) .
    • Quench reactive byproducts (e.g., trimethylsilyl azides) with aqueous NaHCO₃ before disposal .
  • Waste Management : Segregate halogenated solvents (e.g., CH₂Cl₂) for licensed disposal .

Reference : Ethyl 1-(6-hydroxy-3-pyridazinyl)pyrazole-4-carboxylate handling required full PPE and fume hood use .

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